molecular formula CaCl2 B077840 Calcium chloride Ca 45 CAS No. 14336-71-1

Calcium chloride Ca 45

Cat. No. B077840
CAS RN: 14336-71-1
M. Wt: 115.86 g/mol
InChI Key: UXVMQQNJUSDDNG-HDMMMHCHSA-L
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Patent
US04372782

Procedure details

Australian Pat. No. 28,957, (1971) describes a method of precipitating lead chloride from brine solution by cooling followed by reacting said lead chloride with water and calcium sulphate to produce a lead sulphate precipitate and calcium chloride solution. Although low chloride levels in the lead sulphate were obtainable with rigorous washing, the product is again suitable to lead smelters in limited quantities and must be treated on a sinter machine to remove sulphur before the blast. Capital and operating costs are projected to be high for the process since the brine solution must be heated for high lead solubility and then cooled for lead chloride precipitation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Pb:1](Cl)[Cl:2].O.[S:5]([O-:9])([O-:8])(=[O:7])=[O:6].[Ca+2:10]>[Cl-].[Na+].O>[S:5]([O-:9])([O-:8])(=[O:7])=[O:6].[Pb+2:1].[Cl-:2].[Ca+2:10].[Cl-:2] |f:2.3,4.5.6,7.8,9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Pb](Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Pb](Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Ca+2]
Step Five
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by cooling

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Pb+2]
Name
Type
product
Smiles
[Cl-].[Ca+2].[Cl-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04372782

Procedure details

Australian Pat. No. 28,957, (1971) describes a method of precipitating lead chloride from brine solution by cooling followed by reacting said lead chloride with water and calcium sulphate to produce a lead sulphate precipitate and calcium chloride solution. Although low chloride levels in the lead sulphate were obtainable with rigorous washing, the product is again suitable to lead smelters in limited quantities and must be treated on a sinter machine to remove sulphur before the blast. Capital and operating costs are projected to be high for the process since the brine solution must be heated for high lead solubility and then cooled for lead chloride precipitation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Pb:1](Cl)[Cl:2].O.[S:5]([O-:9])([O-:8])(=[O:7])=[O:6].[Ca+2:10]>[Cl-].[Na+].O>[S:5]([O-:9])([O-:8])(=[O:7])=[O:6].[Pb+2:1].[Cl-:2].[Ca+2:10].[Cl-:2] |f:2.3,4.5.6,7.8,9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Pb](Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Pb](Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Ca+2]
Step Five
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by cooling

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Pb+2]
Name
Type
product
Smiles
[Cl-].[Ca+2].[Cl-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04372782

Procedure details

Australian Pat. No. 28,957, (1971) describes a method of precipitating lead chloride from brine solution by cooling followed by reacting said lead chloride with water and calcium sulphate to produce a lead sulphate precipitate and calcium chloride solution. Although low chloride levels in the lead sulphate were obtainable with rigorous washing, the product is again suitable to lead smelters in limited quantities and must be treated on a sinter machine to remove sulphur before the blast. Capital and operating costs are projected to be high for the process since the brine solution must be heated for high lead solubility and then cooled for lead chloride precipitation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Pb:1](Cl)[Cl:2].O.[S:5]([O-:9])([O-:8])(=[O:7])=[O:6].[Ca+2:10]>[Cl-].[Na+].O>[S:5]([O-:9])([O-:8])(=[O:7])=[O:6].[Pb+2:1].[Cl-:2].[Ca+2:10].[Cl-:2] |f:2.3,4.5.6,7.8,9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Pb](Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Pb](Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Ca+2]
Step Five
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by cooling

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Pb+2]
Name
Type
product
Smiles
[Cl-].[Ca+2].[Cl-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.